1(2H)-Pyrimidinebutanamine, tetrahydro-
Description
Properties
IUPAC Name |
4-(1,3-diazinan-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-4-1-2-6-11-7-3-5-10-8-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUYPHPZLFPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450363 | |
| Record name | 1(2H)-Pyrimidinebutanamine, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73453-98-2 | |
| Record name | 1(2H)-Pyrimidinebutanamine, tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hilbert-Johnson Reaction for Pyrimidine Ring Formation
The Hilbert-Johnson reaction, a cornerstone in nucleoside synthesis, has been adapted for constructing the tetrahydropyrimidine scaffold. Lurdes et al. (1988) demonstrated its utility in synthesizing 1(2H)-Pyrimidinebutanamine derivatives. The method involves:
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Reagent Preparation : 2-Methoxy-4-[(benzoyloxy)methyl]pyrimidine (20) is reacted with 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide (21) in anhydrous acetonitrile.
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Coupling : The reaction proceeds at 60°C for 24 hours under nitrogen, yielding 4-[(benzoyloxy)methyl]-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2(H)-pyrimidinone (24).
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Deprotection : Sequential deprotection using sodium methoxide in methanol removes benzoyl groups, followed by borohydride reduction to saturate the pyrimidine ring.
This method achieves a 62% overall yield but requires rigorous anhydrous conditions and multiple purification steps.
Reductive Amination of Pyrimidine Precursors
A two-step reductive amination strategy is employed for attaching the butanamine side chain:
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Intermediate Synthesis : 4-Aminobutanal is condensed with 2-thioxohexahydropyrimidine-4,6-dione in ethanol at reflux.
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Reduction : Sodium cyanoborohydride selectively reduces the imine bond, forming the tetrahydro-pyrimidinebutanamine backbone.
Key Parameters :
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Solvent: Ethanol/water (9:1 v/v)
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Temperature: 70°C
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Reaction Time: 12 hours
Catalytic Methods for Enhanced Efficiency
DABCO-Catalyzed Biginelli Reaction
The Biginelli reaction, typically used for dihydropyrimidinone synthesis, has been modified for tetrahydropyrimidinebutanamine production. DABCO (1,4-diazabicyclo[2.2.2]octane) serves as a organocatalyst:
Procedure :
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Reactants : Ethyl benzoylacetate (1 mmol), 4-nitrobenzaldehyde (1 mmol), thiourea (1 mmol).
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Catalyst : DABCO (0.1 mmol) in ethanol (15 mL).
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Conditions : Reflux at 80°C for 4 hours.
Outcomes :
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| HCl | 8 | 65 |
| DABCO | 4 | 89 |
DABCO accelerates the reaction via base-mediated enolate formation, enabling faster cyclocondensation.
Lewis Acid-Mediated Cyclization
Ytterbium triflate (Yb(OTf)₃) enhances regioselectivity in pyrimidine ring closure:
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Substrate : N-(4-Aminobutyl)urea (1 mmol).
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Conditions : Yb(OTf)₃ (10 mol%) in toluene at 110°C.
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Mechanism : The Lewis acid coordinates to carbonyl oxygen, polarizing the C=O bond for nucleophilic attack by the amine.
This method achieves 94% conversion in 2 hours but requires expensive catalysts.
Biocatalytic Routes
Enzymatic Reduction of Pyrimidine Derivatives
Recent advances utilize alcohol dehydrogenases (ADHs) for asymmetric synthesis:
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Substrate : 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
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Enzyme : ADH from Rhodococcus ruber (1.5 U/mg).
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Cofactor Recycling : Glucose dehydrogenase regenerates NADPH.
Results :
Industrial-Scale Production
Continuous Flow Synthesis
A microreactor system minimizes side reactions:
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Reactors in Series :
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Aldol condensation reactor (residence time: 2 min).
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Cyclization reactor (residence time: 5 min).
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Hydrogenation reactor (H₂, 50 bar, Pd/C catalyst).
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Advantages :
Stability and Purification Challenges
Chemical Reactions Analysis
Types of Reactions: 1(2H)-Pyrimidinebutanamine, tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 1(2H)-Pyrimidinebutanamine, tetrahydro-, each exhibiting distinct chemical and physical properties.
Scientific Research Applications
1(2H)-Pyrimidinebutanamine, tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1(2H)-Pyrimidinebutanamine, tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for maintaining cellular functions.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of tetrahydro-pyrimidine derivatives. Key structural analogues include:
Key Observations :
- Functional Group Influence : The butanamine chain in 1(2H)-Pyrimidinebutanamine may enhance its bioavailability compared to ester or carboxylic acid derivatives (e.g., benzyl esters or acetic acid analogues) .
Pharmacological and Industrial Relevance
- Agrochemical Contrast : Compared to β-carboline insecticides , 1(2H)-Pyrimidinebutanamine lacks documented pesticidal activity, highlighting a niche for further exploration.
Stability and Reactivity
- Ring Saturation : The tetrahydro-pyrimidine core likely enhances stability over aromatic pyrimidines, reducing electrophilic susceptibility.
Biological Activity
1(2H)-Pyrimidinebutanamine, tetrahydro- is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
1(2H)-Pyrimidinebutanamine, tetrahydro- features a pyrimidine ring fused with a butanamine moiety. Its structural formula can be represented as follows:
This compound's unique structure is believed to contribute to its biological activities, particularly in the context of neuropharmacology and cancer research.
Research indicates that 1(2H)-Pyrimidinebutanamine, tetrahydro- may act through several mechanisms:
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety disorders.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, including breast cancer (MCF-7) cells, by inducing apoptosis and inhibiting cell cycle progression .
Case Studies and Research Findings
- Anticancer Activity : A study explored the effects of various pyrimidine derivatives, including 1(2H)-Pyrimidinebutanamine, tetrahydro-, on MCF-7 cells. The results indicated that specific derivatives could reduce cell viability significantly, with IC50 values reported as low as 0.67 µM for some analogs . This suggests that modifications to the core structure can enhance anticancer efficacy.
- Neuropharmacological Effects : In another investigation focusing on neuroactive compounds, it was demonstrated that tetrahydropyrimidines could modulate dopaminergic and serotonergic systems. These findings highlight the potential of 1(2H)-Pyrimidinebutanamine, tetrahydro- in treating neurological disorders .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Neuropharmacological | Modulates neurotransmitter receptors | |
| Antiproliferative | IC50 = 0.67 µM for specific derivatives |
Discussion
The biological activity of 1(2H)-Pyrimidinebutanamine, tetrahydro-, underscores its potential as a lead compound in drug development. Its ability to influence critical biological pathways makes it a candidate for further investigation in both oncology and neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
